molecular formula C16H18FNO3S B2438431 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide CAS No. 852438-80-3

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide

Cat. No. B2438431
CAS RN: 852438-80-3
M. Wt: 323.38
InChI Key: UQEMPUHETYJIEE-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of a specific enzyme that plays a crucial role in the development of certain diseases.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide has potential applications in various fields of scientific research. It has been studied extensively for its ability to inhibit a specific enzyme that is involved in the development of cancer, inflammation, and other diseases. This compound has also shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide involves the inhibition of a specific enzyme known as cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide in lab experiments is its potent inhibitory activity against COX-2. This makes it an ideal compound for studying the role of COX-2 in various diseases. However, one of the limitations of using this compound is its high cost and the specialized equipment and expertise required for its synthesis.

Future Directions

There are several future directions for research on N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of other potential targets for this compound, which could expand its therapeutic applications. Additionally, further studies are needed to investigate the long-term effects and safety of this compound in humans.

Synthesis Methods

The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the intermediate compound, which is then subjected to several chemical reactions to form the final product. The synthesis of this compound has been optimized to yield high purity and consistent results.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c17-13-5-7-14(8-6-13)18(15-9-10-22(20,21)11-15)16(19)12-3-1-2-4-12/h5-10,12,15H,1-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEMPUHETYJIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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